molecular formula C6H7NOS B1386215 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one CAS No. 57001-18-0

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one

Cat. No. B1386215
CAS RN: 57001-18-0
M. Wt: 141.19 g/mol
InChI Key: MPBAFCASVITYMO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one (THCP) is a heterocyclic compound that is found in a variety of natural sources, such as plants, fungi, and bacteria. It is a structural analog of the neurotransmitter serotonin and is believed to have a role in the regulation of various physiological processes. THCP has been studied extensively in recent years, and its potential applications have been explored in a number of scientific disciplines.

Mechanism of Action

The exact mechanism of action of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is not yet known, but it is thought to act as an agonist of the serotonin receptor, which is involved in a variety of physiological processes. It is also thought to have an effect on the release of dopamine, which is involved in the regulation of mood and behavior. Additionally, 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is thought to have an effect on the production of nitric oxide, which is involved in the regulation of blood pressure and the immune system.
Biochemical and Physiological Effects
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. It has also been shown to have a potential therapeutic effect on a number of neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Additionally, it has been shown to have anti-cancer effects and potential therapeutic effects on drug addiction.

Advantages and Limitations for Lab Experiments

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in lab experiments. For example, it has a short half-life and its effects are not well understood. Additionally, it is not yet approved for clinical use.

Future Directions

There are a number of potential future directions for the research and use of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one. One potential direction is to further explore its mechanism of action and its potential therapeutic effects on neurological and psychiatric disorders. Additionally, further research could be done to explore its potential anti-cancer effects and its potential use in the treatment of drug addiction. Furthermore, further research could be done to explore its potential interactions with other drugs and its potential side effects. Finally, further research could be done to explore its potential applications in the food and cosmetic industries.

Scientific Research Applications

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one has been studied extensively in recent years and is of interest to a number of scientific disciplines. It has been studied for its potential as an anti-inflammatory agent, a neuroprotective agent, an antioxidant, and a potential therapeutic agent for a variety of neurological and psychiatric disorders. It has also been studied for its potential as an anti-cancer agent and a potential treatment for drug addiction.

properties

IUPAC Name

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBAFCASVITYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655814
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one

CAS RN

57001-18-0
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,4H,5H,6H-cyclopenta[d][1,3]thiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 2
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 3
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 4
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 5
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 6
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one

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